![molecular formula C3H4Br2O B562026 1,3-Dibromoacetone-2-13C CAS No. 1190006-20-2](/img/structure/B562026.png)
1,3-Dibromoacetone-2-13C
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Overview
Description
1,3-Dibromoacetone-2-13C is a biochemical used for proteomics research . It has a molecular formula of C2(13C)H4Br2O and a molecular weight of 216.86 .
Molecular Structure Analysis
The linear formula of 1,3-Dibromoacetone-2-13C is Br13CH213CO13CH2Br . The molecule has a mass shift of M+3 .Chemical Reactions Analysis
There is a reported reaction of 1,3-dibromoacetone with 2-aminoazines and 2-aminoazoles, resulting in the formation of intermediate quaternary salts .Physical And Chemical Properties Analysis
1,3-Dibromoacetone-2-13C has a density of 2.1±0.1 g/cm3, a boiling point of 216.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 102.3±6.9 °C . The molecule has a molar refractivity of 31.4±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
1,3-Dibromoacetone is a versatile compound used in the synthesis of various heterocyclic compounds. Notably, it reacts with 2-aminoazines and 2-aminoazoles to yield imidazoazines and imidazoazoles with bromomethyl groups. These reactions have been crucial for developing compounds with potential pharmaceutical applications (Kovalenko et al., 2002).
Production and Synthesis Routes
Efficient routes for the production of 1,3-dibromoacetone from glycerol 1,3-dichlorohydrin have been developed, offering significant progress in the field of synthetic chemistry. These methods utilize both homogenous and heterogeneous media, showcasing the compound's adaptability in different chemical environments (da Silva et al., 2020).
Medical Imaging and Diagnostic Studies
In medical research, 1,3-Dibromoacetone-2-13C serves as a crucial component in the study of cardiac metabolism. It's used as a substrate in hyperpolarized states to study metabolic processes in the heart, providing insights into cardiac function and potential avenues for treatment (Miller et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1,3-dibromo(213C)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQKDSXCDXHLLF-LBPDFUHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661906 |
Source
|
Record name | 1,3-Dibromo(2-~13~C)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromoacetone-2-13C | |
CAS RN |
1190006-20-2 |
Source
|
Record name | 1,3-Dibromo(2-~13~C)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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